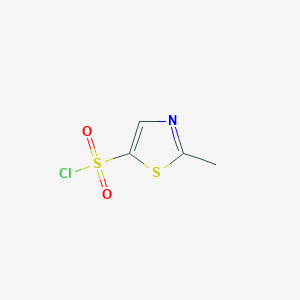

2-Methyl-1,3-thiazole-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYWABFMCPBWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314977-63-3 | |

| Record name | 2-methyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,3-thiazole-5-sulfonyl chloride

Foreword: The Analytical Imperative for Reactive Intermediates

In the landscape of pharmaceutical and agrochemical development, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of synthetic success and product integrity. 2-Methyl-1,3-thiazole-5-sulfonyl chloride stands as a pivotal building block, leveraging the unique electronic properties of the thiazole ring and the versatile reactivity of the sulfonyl chloride group.[1][2] Its inherent reactivity, while synthetically valuable, presents distinct analytical challenges that demand a multi-faceted spectroscopic approach.[3] This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the unambiguous structural elucidation and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles and tailored to the specific chemical nature of this molecule, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The first step in any analytical endeavor is a clear understanding of the target molecule's structure. This compound is a five-membered heterocyclic compound featuring a methyl group at the 2-position and a sulfonyl chloride group at the 5-position. This substitution pattern dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Figure 1: Structure of this compound.

An integrated analytical workflow is crucial for comprehensive characterization. NMR provides the carbon-hydrogen framework, IR confirms functional groups, and MS establishes the molecular weight and fragmentation pattern.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.[3]

Causality Behind Experimental Choices

-

Solvent Selection: The high reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, necessitates the use of anhydrous aprotic deuterated solvents.[3][4] Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its relatively simple solvent signal. Acetone-d₆ or DMSO-d₆ are also viable alternatives.[3]

-

Internal Standard: For quantitative NMR (qNMR), a certified internal standard that is chemically inert and has a signal in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or maleic anhydride) must be added in a precisely known amount.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃).

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.[5]

-

Data Acquisition (300-500 MHz Spectrometer):

-

¹H NMR: Employ a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[3]

-

¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Interpretation and Predicted Spectra

¹H NMR Spectrum Analysis: The structure suggests two distinct proton signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Signal 1 | ~ 2.8 - 3.0 | Singlet | 3H | C2-CH₃ | The methyl group is attached to the thiazole ring. Its chemical shift is influenced by the ring's aromaticity and the remote sulfonyl chloride group. |

| Signal 2 | ~ 8.0 - 8.5 | Singlet | 1H | C4-H | This is the only proton directly on the thiazole ring. Its position is significantly downfield due to the anisotropic effect of the ring and the strong electron-withdrawing nature of the adjacent sulfonyl chloride group.[6] |

¹³C NMR Spectrum Analysis: Four distinct carbon signals are predicted for the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Signal 1 | ~ 18 - 22 | C H₃ | Typical range for an sp³ hybridized carbon of a methyl group attached to an aromatic system. |

| Signal 2 | ~ 130 - 140 | C 4 | The C4 carbon is attached to a hydrogen and is part of the heterocyclic ring. Its shift is influenced by the adjacent sulfur and C5-SO₂Cl group. |

| Signal 3 | ~ 145 - 155 | C 5 | This carbon is directly bonded to the highly electron-withdrawing sulfonyl chloride group, causing a significant downfield shift. |

| Signal 4 | ~ 165 - 175 | C 2 | The C2 carbon is bonded to nitrogen, sulfur, and the methyl group, typically resulting in the most downfield shift among the ring carbons.[5] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups, as their characteristic bond vibrations correspond to absorptions at specific frequencies.[6] For this compound, the most prominent signals will arise from the sulfonyl chloride moiety and the thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Predicted Spectrum

The IR spectrum provides a distinct fingerprint for the molecule, with key absorption bands confirming its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H on the thiazole ring (C4-H).[5] |

| ~ 1635 - 1590 | Medium-Strong | C=N Stretch | Thiazole ring skeletal vibration.[5] |

| ~ 1570 - 1470 | Medium-Strong | C=C Stretch | Thiazole ring skeletal vibrations.[5] |

| ~ 1410 - 1370 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (SO₂Cl) .[4][6] |

| ~ 1204 - 1166 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (SO₂Cl) .[4][6] |

| ~ 750 - 650 | Medium-Weak | C-S Stretch | Thiazole ring vibration.[5] |

| ~ 600 - 500 | Strong | S-Cl Stretch | Sulfonyl Chloride (SO₂Cl). |

The two strong, sharp bands for the S=O stretches are highly characteristic and serve as definitive evidence for the sulfonyl chloride functional group.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[3]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Interpretation and Predicted Spectrum

Molecular Ion (M⁺):

-

Molecular Formula: C₄H₄ClNO₂S₂

-

Monoisotopic Mass: 196.93 g/mol

-

The mass spectrum will show a molecular ion cluster due to the presence of isotopes, primarily ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) and ³²S and ³⁴S.

-

The M⁺ peak is expected at m/z 197 (for ³⁵Cl) and the M+2 peak at m/z 199 (for ³⁷Cl) with an intensity ratio of roughly 3:1. This isotopic pattern is a key diagnostic feature.

Key Fragmentation Pathways: The fragmentation of sulfonyl chlorides is often characterized by the loss of neutral molecules like SO₂ and the chlorine radical.

Caption: Predicted major fragmentation pathway for the title compound.

-

Loss of Chlorine Radical (-Cl•): Cleavage of the S-Cl bond would result in a fragment at m/z 162 . This is often a favorable fragmentation pathway.

-

Loss of Sulfur Dioxide (-SO₂): A common rearrangement and fragmentation pathway for sulfonyl compounds is the elimination of a neutral SO₂ molecule (64 Da).[7][8] This would lead to a fragment ion at m/z 133/135 .

-

Further Fragmentation: Subsequent fragmentation of the thiazole ring can occur, but the initial losses of Cl and SO₂ are typically the most diagnostic events.

Conclusion: A Self-Validating Analytical Framework

The structural confirmation of this compound is achieved through the congruent interpretation of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone and the precise substitution pattern. The strong, characteristic IR absorptions for the S=O bonds provide unambiguous confirmation of the sulfonyl chloride group. Finally, mass spectrometry validates the molecular weight through the distinct isotopic pattern of the molecular ion and reveals characteristic fragmentation pathways. This integrated, self-validating system of protocols and data interpretation ensures the highest degree of confidence in the identity and purity of this critical synthetic intermediate, empowering researchers to proceed with their work on a solid analytical foundation.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate.

- Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. Benchchem.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

- ¹H NMR spectrum of the thiazole derivative B. ResearchGate.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951. PubChem.

- Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. ACS Publications.

- Mass Spectra of Some Sulfinate Esters and Sulfones.

- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir.

- 2-Chloro-4-methylthiazole-5-sulfonyl chloride. Chem-Impex.

- Chemical reactivity of the sulfonyl chloride group. Benchchem.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.

- 2-Chloro-4-methyl-1,3-thiazol-5-sulphonyl Chloride. Chemrio.

- Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate.

- Thiazole synthesis. Organic Chemistry Portal.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.

- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents.

- 2-Methyl-1,3-thiazole-5-carboxylic acid AldrichCPR 40004-69-1. Sigma-Aldrich.

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180.

- 2-chloro-4-methyl-thiazole-5-sulfonyl chloride.

- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9. Sigma-Aldrich.

- This compound,CAS : 1314977-63-3.

- 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. PubChem.

- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9. Sigma-Aldrich.

- 2-Chloro-5-chloromethyl-1,3-thiazole. PMC - NIH.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.

- Buy 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride. Smolecule.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.

- The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol..

- 2-Thiophenesulfonyl chloride. NIST WebBook.

- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - Optional[13C NMR]. SpectraBase.

- Trimethyl thiazole(13623-11-5) 13C NMR spectrum. ChemicalBook.

- 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum. ChemicalBook.

- (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Boc-4-(4-bromophenyl)piperidine (CAS No. 769944-78-7)

A Note on Chemical Identification: The initial query for CAS number 16648-54-7 did not yield a specific chemical entity. However, extensive research indicates that the intended compound of interest is likely 1-Boc-4-(4-bromophenyl)piperidine , which is correctly identified by CAS number 769944-78-7 . This guide will focus on the properties and structure of the latter.

Introduction

1-N-Boc-4-(4-bromophenyl)piperidine is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with a bromophenyl moiety, make it a valuable intermediate in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of 1-N-Boc-4-(4-bromophenyl)piperidine is fundamental to its reactivity and utility as a synthetic building block. The Boc protecting group offers stability during various chemical transformations, while the bromophenyl group serves as a reactive handle for cross-coupling reactions and other functionalizations.

Physicochemical Properties

A summary of the key physicochemical properties of 1-N-Boc-4-(4-bromophenyl)piperidine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 769944-78-7 | [1][2] |

| Molecular Formula | C16H22BrNO2 | [1] |

| Molecular Weight | 340.26 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | [2] |

| Boiling Point | 398.5 ± 42.0 °C | [1] |

| Density | 1.283 ± 0.06 g/cm³ | [1] |

| Appearance | Not specified, likely a solid | |

| Solubility | Not specified, likely soluble in organic solvents |

Synonyms:

-

N-Boc-4-(4-broMophenyl)piperidine

-

1-N-BOC-4-(4-BROMOPHENYL)PIPERIDINE

-

1-Boc-4-(4-Bromo-phenyl)-piperidine

-

4-(N-Boc-piperidin-4-yl)bromobenzene

-

4-(4-bromophenyl)piperidine-1-carboxylic acid tert-butyl ester[1]

Structural Visualization

The two-dimensional structure of 1-N-Boc-4-(4-bromophenyl)piperidine is depicted below, illustrating the connectivity of the constituent atoms.

Caption: Synthetic workflow for 1-N-Boc-4-(4-bromophenyl)piperidine.

Applications in Research and Development

1-N-Boc-4-(4-bromophenyl)piperidine is a valuable intermediate in the synthesis of various biologically active molecules. [3]Its utility stems from the presence of the Boc-protected piperidine for further elaboration and the bromophenyl group which can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to introduce molecular diversity. This makes it a key building block in the development of novel therapeutic agents, particularly those targeting the central nervous system. [3]While specific applications are often proprietary, its structural motif is found in compounds investigated for a range of pharmacological activities.

Safety and Handling

Based on available data, 1-N-Boc-4-(4-bromophenyl)piperidine is not considered to be particularly hazardous under normal handling conditions. [1]However, as with all laboratory chemicals, appropriate safety precautions should be taken.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [1]* Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. [1]* Do not ingest the compound. [1]* Store in a cool, dry place away from incompatible materials.

Spectroscopic Data

While the raw spectral data is not publicly available in the search results, characterization of 1-N-Boc-4-(4-bromophenyl)piperidine would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule, including signals for the piperidine ring, the Boc group, and the bromophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the structure.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

IR (Infrared Spectroscopy): To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the Boc group and C-H stretches of the aliphatic and aromatic portions.

Chemical databases and suppliers often provide access to these spectra upon request. [4]

Conclusion

1-N-Boc-4-(4-bromophenyl)piperidine (CAS No. 769944-78-7) is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with its versatile reactivity, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of such building blocks in the discovery of novel therapeutics is likely to grow.

References

- Time in Blair County, US. Google Search. Accessed January 19, 2026.

-

1-N-Boc-4-(4-Bromophenyl)piperidine CAS 769944-78-7. BIOSYNCE. Available from: [Link].

- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

-

1-N-Boc-4-(4-Bromophenyl)piperidine. Pharmaffiliates. Available from: [Link].

-

Safety data sheet. Tambour. Available from: [Link].

-

1-Boc-4-AP. Wikipedia. Available from: [Link].

-

1-Boc-4-hydroxypiperidine. SpectraBase. Available from: [Link].

-

Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link].

-

1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link].

-

SAFETY DATA SHEET. Available from: [Link].

-

Safety Data Sheet: Sodium butyrate. Chemos GmbH & Co.KG. Available from: [Link].

-

Material Safety Data Sheet - DL-alpha-Methyltryptamine, 99%. Cole-Parmer. Available from: [Link].

-

Paraffin oil (CAS No. 64742-54-7). AERU - University of Hertfordshire. Available from: [Link].

-

Pigment Yellow 138 | C26H6Cl8N2O4 | CID 5463973. PubChem. Available from: [Link].

-

C.I. Pigment Yellow 191 | C17H13CaClN4O7S2 | CID 71587475. PubChem. Available from: [Link].

-

C.I. Pigment Yellow 100 | C48H33AlN12O27S6 | CID 22833487. PubChem. Available from: [Link].

-

Disperse Yellow 7 | C19H16N4O | CID 22736. PubChem - NIH. Available from: [Link].

-

Yakima yellow phosphoramidite | C48H61Cl4N2O11P | CID 44140588. PubChem. Available from: [Link].

-

Pigment Yellow 151 | C18H15N5O5 | CID 43525. PubChem. Available from: [Link].

-

Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester. PubChem. Available from: [Link].

Sources

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Thiazole Ring

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical reactivity.[1][2] When functionalized with a sulfonyl chloride group (-SO₂Cl), the thiazole scaffold is transformed into a highly valuable and reactive intermediate. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of thiazole sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent reactivity of the sulfonyl chloride group, a potent electrophile, combined with the electronic properties of the thiazole ring, creates a unique chemical entity with a rich reaction landscape.[3] Understanding the nuances of this reactivity is paramount for designing efficient synthetic routes and novel molecular architectures. This guide will delve into the core principles governing the behavior of thiazole sulfonyl chlorides, from fundamental nucleophilic substitution reactions to their role in the construction of complex bioactive molecules.

I. Synthesis of Thiazole Sulfonyl Chlorides

The strategic placement of a sulfonyl chloride group on the thiazole ring is a critical first step in leveraging its synthetic potential. Several methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

A. Synthesis of Thiazole-2-sulfonyl Chlorides

A common route to thiazole-2-sulfonyl chloride involves a sequence of deprotonation, sulfinylation, and subsequent chlorination.[4] This method leverages the acidity of the C2-proton of the thiazole ring.[5][6][7]

Experimental Protocol: Synthesis of Thiazole-2-sulfonyl Chloride [4]

-

Deprotonation: Dissolve thiazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the resulting mixture for approximately 40 minutes.

-

Sulfinylation: Bubble sulfur dioxide (SO₂) gas through the reaction mixture for 15 minutes at -78 °C.

-

Warm-up and Chlorination: Allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 30 minutes. Add N-chlorosuccinimide (NCS) to the mixture and continue stirring for another 30 minutes.

-

Work-up and Purification: Quench the reaction by diluting with water and extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

B. Synthesis of Thiazole-4-sulfonyl Chlorides

A multi-step approach has been described for the synthesis of 2-substituted thiazole-4-sulfonyl chlorides.[8] This pathway involves the construction of the thiazole ring followed by oxidative chlorination.

Conceptual Workflow for Thiazole-4-sulfonyl Chloride Synthesis

Caption: Synthetic pathway to 2-substituted thiazole-4-sulfonyl chlorides.[8]

This sequence highlights a versatile strategy for accessing the less common 4-sulfonyl chloride isomer, which is a valuable building block for creating diverse compound libraries.[8]

II. Core Reactivity of the Sulfonyl Chloride Group

The cornerstone of the thiazole sulfonyl chloride's utility lies in the high electrophilicity of the sulfur atom within the sulfonyl chloride moiety.[3] This makes it a prime target for a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

A. Nucleophilic Substitution: The Gateway to Diversity

The most prevalent reaction of thiazole sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This transformation is fundamental to the synthesis of a vast array of derivatives, particularly sulfonamides, which are a well-established class of pharmacologically active compounds.[3][9]

Reaction with Amines: Formation of Thiazole Sulfonamides

The reaction with primary or secondary amines readily yields the corresponding N-substituted thiazole sulfonamides.[3][10] This reaction is a cornerstone in drug discovery, as the sulfonamide linkage is a key pharmacophore in numerous therapeutic agents.[9][11][12]

Caption: General reaction scheme for the synthesis of thiazole sulfonamides.

The versatility of this reaction allows for the introduction of a wide range of substituents, enabling fine-tuning of the physicochemical and biological properties of the resulting molecules.[10]

Experimental Protocol: General Procedure for Thiazole Sulfonamide Synthesis [13]

-

Reaction Setup: In a suitable flask, combine the 2-aminothiazole (or a substituted amine), the appropriate thiazole sulfonyl chloride, and a base such as sodium carbonate in a solvent like dichloromethane.

-

Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Reaction with Alcohols and Phenols: Formation of Sulfonate Esters

In a similar fashion, thiazole sulfonyl chlorides react with alcohols and phenols to produce sulfonate esters. This reaction provides another avenue for molecular diversification.[3]

B. Reduction to Thiols

The sulfonyl chloride group can be reduced to the corresponding thiol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride or zinc with an acid.[14] This opens up possibilities for further functionalization through thiol-based chemistries.

C. Metal-Catalyzed Cross-Coupling Reactions

While the primary reactivity is centered on the sulfonyl chloride group, the thiazole ring itself can participate in various transformations. For instance, a bromo-substituted thiazole sulfonyl chloride can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, at the site of the bromine atom.[3] This dual reactivity allows for a modular and highly versatile approach to synthesizing complex molecules.[3]

III. The Influence of the Thiazole Ring on Reactivity

The electronic nature of the thiazole ring plays a crucial role in modulating the reactivity of the attached sulfonyl chloride group. Thiazole is an electron-deficient heterocycle, which can influence the electrophilicity of the sulfonyl chloride.[5] The position of the sulfonyl chloride group on the ring (e.g., C2, C4, or C5) also has a significant impact on its reactivity due to the different electronic environments at each position.[3][5][15]

Electron Distribution in the Thiazole Ring

The thiazole ring exhibits a non-uniform distribution of electron density. The C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich.[5] This has implications for both electrophilic and nucleophilic substitution reactions involving the ring itself.

IV. Applications in Drug Discovery and Materials Science

The versatile reactivity of thiazole sulfonyl chlorides makes them invaluable building blocks in the synthesis of a wide range of functional molecules.

A. Medicinal Chemistry

Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][9][10] The ability to easily synthesize diverse libraries of thiazole sulfonamides has made this scaffold a focal point in drug discovery programs.[8][9] For example, thiazole sulfonamides have been investigated as carbonic anhydrase inhibitors and for their potential as antimicrobial agents.[9][11][12]

B. Materials Science

The rigid, aromatic structure of the thiazole ring, combined with the potential for functionalization via the sulfonyl chloride group, makes these compounds interesting candidates for the development of novel organic materials. The ability to introduce various functional groups allows for the tuning of properties such as fluorescence, conductivity, and liquid crystalline behavior.

V. Handling and Safety Considerations

Sulfonyl chlorides are reactive compounds and should be handled with care. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.[16] Therefore, it is essential to work in a well-ventilated fume hood and use anhydrous conditions when handling these reagents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Conclusion

Thiazole sulfonyl chlorides are highly versatile and reactive intermediates that serve as powerful tools in synthetic chemistry. Their utility is primarily driven by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. This reactivity, coupled with the unique electronic properties of the thiazole ring, provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of the synthesis, reactivity, and handling of these compounds is essential for researchers aiming to leverage their full potential in drug discovery, materials science, and beyond.

References

- Vertex AI Search. (n.d.). Understanding the Reactivity of 2-Thiazolesulfonyl Chloride in Chemical Synthesis.

- Taylor & Francis Online. (n.d.). A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides.

- Benchchem. (n.d.). 2-(3-Bromophenyl)-1,3-thiazole-5-sulfonyl Chloride.

- Walsh Medical Media. (2016). Synthesis of sulfonamide compounds bearing thiazole ring.

- Theses.cz. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development.

- ChemicalBook. (n.d.). 2-Thiazolesulfonyl chloride synthesis.

- YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.

- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

- Semantic Scholar. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- CymitQuimica. (n.d.). CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride.

- ResearchGate. (2025, August 9). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF.

- Wikipedia. (n.d.). Thiazole.

- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.

- ACS Publications. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.

- Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.

- Taylor & Francis. (1989). Reduction of Sulfonyl Chlorides to Thiols.

- National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.

- Medicine. (2024, October 23). A review on thiazole based compounds and it's pharmacological activities.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Thiazolesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. tandfonline.com [tandfonline.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. nbinno.com [nbinno.com]

- 16. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

The Thiazole Sulfonamide Arsenal: A Technical Guide to the Mechanisms of Action of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Derivatives

For Immediate Release to the Scientific Community

Abstract

The 2-methyl-1,3-thiazole-5-sulfonyl chloride scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile intermediate for the synthesis of a diverse array of sulfonamide derivatives with potent biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these derivatives exert their therapeutic effects. Moving beyond a mere catalog of activities, we dissect the molecular interactions and pathway modulations that underpin their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds to guide future discovery and optimization efforts.

Introduction: The Strategic Importance of the Thiazole Sulfonamide Core

The intrinsic chemical properties of this compound make it an ideal starting point for the generation of extensive compound libraries. The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, provides a rigid, electron-rich core that is amenable to substitution and can engage in critical biological interactions such as π-π stacking.[1] More importantly, the highly reactive sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution with a wide range of amines to form stable sulfonamide linkages (-SO₂NHR). This synthetic tractability allows for the systematic modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). The resulting sulfonamide derivatives have demonstrated a remarkable capacity to interact with a variety of biological targets, leading to their investigation across multiple therapeutic areas.[2][3]

The Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy

Thiazole sulfonamide derivatives have emerged as formidable anticancer agents, employing a range of mechanisms to induce cancer cell death and inhibit tumor growth. Their effectiveness stems from the ability to target multiple, often complementary, pathways crucial for cancer cell survival and proliferation.

Enzyme Inhibition: Targeting Key Catalysts of Cancer Progression

A primary mechanism of action for many thiazole sulfonamides is the inhibition of key enzymes that are overexpressed or hyperactivated in cancer cells.

Several isoforms of the zinc-containing metalloenzyme carbonic anhydrase, particularly CA IX and CA XII, are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis.[1] Thiazole sulfonamides function as potent inhibitors of these isoforms.

-

Mechanism of Inhibition: The sulfonamide moiety (-SO₂NH₂) acts as a crucial zinc-binding group.[1] It coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's ability to hydrate carbon dioxide. This interaction is critical for their antimetastatic effects.[1][4]

-

Therapeutic Implication: By inhibiting CA IX and XII, these derivatives can help to normalize the pH of the tumor microenvironment, reducing the metastatic potential of cancer cells. A novel thiazole-sulfonamide hybrid has demonstrated selective targeting of CA IX with an IC50 of 0.021 μM while sparing other isoforms like CA I and II.[5][6]

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Thiazole derivatives have been shown to inhibit several important kinases.

-

Mechanism of Interaction: The planar thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues, such as tyrosine, within the kinase domain.[1] Molecular docking studies have also revealed favorable binding affinities of thiazole-4-sulfonamides with Cyclin-dependent kinase 8 (CDK-8), a key regulator of transcription in cancer.[7] Furthermore, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7]

Disruption of the Cytoskeleton: Halting Cell Division

The integrity of the microtubule network is essential for cell division (mitosis). Thiazole derivatives can interfere with this process by inhibiting tubulin polymerization.

-

Mechanism of Action: Certain thiazole-based compounds have a high affinity for the colchicine-binding site on β-tubulin.[5][6] By binding to this site, they prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[5][7] A novel hybrid molecule demonstrated tubulin polymerization inhibition with an IC50 of 2.72 μM.[5][6]

Induction of Apoptosis

A convergent outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis.

-

Apoptotic Pathway Activation: Treatment with thiazole sulfonamide derivatives has been shown to upregulate pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell and lead to its demise.[5][6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compound (thiazole derivative), positive control (e.g., colchicine), negative control (DMSO).

-

Procedure:

-

Maintain all reagents on ice.

-

In a 96-well plate, add polymerization buffer.

-

Add the test compound at various concentrations.

-

Add tubulin to each well.

-

Initiate the reaction by adding GTP and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Diagram: Anticancer Mechanisms of Thiazole Sulfonamides

Caption: Diverse anticancer mechanisms of thiazole sulfonamide derivatives.

Antimicrobial Mechanisms: Combating Pathogenic Threats

Derivatives of this compound exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. Their efficacy is attributed to the disruption of essential cellular processes and structural components of the pathogens.

Inhibition of Essential Bacterial Enzymes

-

Fatty Acid Synthesis (FAS) Inhibition: Some derivatives inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme that initiates the fatty acid synthesis pathway in bacteria.[8][9] This disruption of membrane biogenesis is lethal to the bacterium.

-

Cell Division Inhibition: Thiazole-quinolinium derivatives have been shown to interfere with the polymerization of the FtsZ protein.[9][10] FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which is required for bacterial cytokinesis. Inhibition of FtsZ polymerization blocks cell division.[9][10]

-

Folic Acid Synthesis Inhibition: In a mechanism analogous to classic sulfa drugs, some thiazole sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid, which is a vital nutrient for bacterial growth.[11]

Disruption of Fungal and Bacterial Cell Membranes

The amphipathic nature of certain thiazole derivatives, possessing both hydrophilic and hydrophobic regions, allows them to readily insert into the lipid bilayers of microbial cell membranes.[12] This insertion disrupts membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately causing cell death.[12]

Inhibition of Fungal Ergosterol Synthesis

A probable mechanism for the antifungal activity of these compounds is the inhibition of 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[13]

Table 1: Key Antimicrobial Targets of Thiazole Derivatives

| Target Enzyme/Process | Organism Type | Mechanism of Action | Reference(s) |

| β-ketoacyl-acyl carrier protein synthase III (FabH) | Bacteria | Inhibition of fatty acid synthesis | [8][9] |

| FtsZ Polymerization | Bacteria | Blockade of cell division | [9][10] |

| 14α-lanosterol demethylase | Fungi | Inhibition of ergosterol synthesis | [13] |

| Cell Membrane Integrity | Bacteria & Fungi | Disruption of lipid bilayer, causing leakage | [12] |

Other Therapeutic Mechanisms

The versatility of the thiazole sulfonamide scaffold extends to other therapeutic areas, including anti-inflammatory and neuroprotective applications.

-

Anti-inflammatory Activity: Certain derivatives have been shown to suppress the production of the pro-inflammatory cytokine TNF-α. The underlying mechanism involves the stabilization of IκBα, which in turn inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[1]

-

Anti-Alzheimer's Activity: Thiazole-bearing sulfonamides have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[14][15]

Conclusion and Future Directions

Derivatives of this compound represent a rich source of biologically active compounds with diverse and potent mechanisms of action. Their ability to be readily synthesized and modified allows for the fine-tuning of their activity against specific targets. The multi-targeted nature of many of these derivatives, particularly in the context of cancer, offers a promising strategy to overcome drug resistance. Future research should focus on the development of highly selective inhibitors to minimize off-target effects, as well as the exploration of novel hybrid molecules that can simultaneously modulate multiple disease-related pathways. The continued investigation of this remarkable scaffold holds significant promise for the development of the next generation of therapeutics.

References

-

Infectious Disease Reports. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]

-

MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

-

Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Retrieved from [Link]

-

Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

-

ResearchGate. (n.d.). Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Retrieved from [Link]

-

MDPI. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Retrieved from [Link]

-

PubMed. (2019). Thiazole in the targeted anticancer drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

-

PubMed. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

Sources

- 1. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]

- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 2-methyl-1,3-thiazole-5-sulfonyl chloride scaffold is a highly reactive and versatile building block poised for significant applications in medicinal chemistry. Its unique combination of a thiazole ring—a privileged structure in numerous bioactive compounds—and an electrophilic sulfonyl chloride group makes it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential therapeutic applications of this compound, with a primary focus on its role in the development of potent enzyme inhibitors, particularly carbonic anhydrase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in drug discovery and development.

Introduction: The Thiazole Moiety as a Cornerstone in Drug Design

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that features prominently in a vast array of pharmaceuticals and natural products.[1] Its presence in molecules like vitamin B1 (Thiamine) and the antibiotic penicillin highlights its fundamental role in biological processes. In synthetic medicinal chemistry, the thiazole nucleus is valued for its metabolic stability, ability to engage in hydrogen bonding and π-π stacking interactions, and its capacity to serve as a bioisostere for other aromatic systems.[2][3] When functionalized with a sulfonyl chloride group at the 5-position, and a methyl group at the 2-position, the resulting molecule, this compound, becomes a powerful electrophilic hub for constructing complex therapeutic candidates. The methyl group can enhance lipophilicity, potentially improving membrane permeability, while the sulfonyl chloride is primed for reaction with a multitude of nucleophiles to generate libraries of sulfonamides, sulfonate esters, and other derivatives.[2]

Synthesis and Physicochemical Properties

While specific literature detailing the direct synthesis of this compound (CAS: 1314977-63-3) is not abundant, a plausible and robust synthetic pathway can be extrapolated from established methods for preparing heterocyclic sulfonyl chlorides. The most common approach involves the direct chlorosulfonation of a suitable thiazole precursor.

Proposed Synthetic Pathway

A logical precursor for this synthesis is 2-methyl-1,3-thiazole. The introduction of the sulfonyl chloride group at the 5-position can be achieved via electrophilic substitution using chlorosulfonic acid. This position is electronically favored for such a reaction.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via chlorosulfonation.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on standard chlorosulfonation procedures for heterocyclic compounds and should be optimized for safety and efficiency.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-1,3-thiazole (1.0 eq). The flask should be cooled to 0-5 °C in an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. The precipitated solid is the crude sulfonyl chloride.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Causality: The use of excess chlorosulfonic acid drives the electrophilic substitution to completion. The low temperature during addition is critical to control the exothermic nature of the reaction and prevent degradation of the starting material and product. The quench on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride.

Core Application: Synthesis of Bioactive Sulfonamides

The primary utility of this compound in medicinal chemistry is its facile conversion to a wide array of sulfonamides. The sulfonamide functional group is a cornerstone of numerous blockbuster drugs, prized for its ability to act as a transition-state mimic and to bind effectively to metalloenzymes.[1][4]

General Reaction Scheme: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding transformation, typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.[5]

Diagram 2: General Workflow for Sulfonamide Library Synthesis

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]

- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl chloride: Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Building Block

2-Methyl-1,3-thiazole-5-sulfonyl chloride is a key heterocyclic compound of significant interest in the realms of medicinal chemistry and agrochemical synthesis. Its structure, which combines a thiazole ring with a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1] The thiazole nucleus is a prominent feature in numerous natural products and pharmaceuticals, including Vitamin B1 (thiamine), and is known to contribute to a range of pharmacological activities.[2] The sulfonyl chloride functional group, in turn, serves as a versatile handle for introducing sulfonamide moieties, a common pharmacophore in many therapeutic agents. This guide provides a comprehensive overview of the historical context, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

Inferred Discovery and Historical Context

While a singular, definitive report on the initial discovery of this compound is not readily apparent in seminal literature, its emergence can be understood through the convergence of key advancements in heterocyclic and sulfur chemistry. The development of synthetic methodologies for the thiazole ring, most notably the Hantzsch thiazole synthesis, laid the foundational groundwork for accessing a variety of substituted thiazoles.[2] This classic reaction involves the condensation of a thioamide with an α-haloketone.

The introduction of the sulfonyl chloride group onto aromatic and heterocyclic rings is another critical aspect of its history. Chlorosulfonation reactions, often employing chlorosulfonic acid or sulfuryl chloride, became standard procedures for preparing sulfonyl chlorides, which are valuable precursors to sulfonamides and other sulfur-containing compounds. Given the importance of thiazole-containing compounds in various fields, it is plausible that this compound was first synthesized as a research intermediate during explorations of novel thiazole derivatives for potential biological applications. Its development was likely driven by the need for versatile building blocks in the synthesis of new pharmaceutical and agrochemical candidates.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. A common and logical route involves the initial construction of the 2-methylthiazole core, followed by the introduction of the sulfonyl chloride group at the 5-position.

Pathway 1: Hantzsch Thiazole Synthesis followed by Chlorosulfonation

This is a classical and reliable approach that leverages well-established reactions.

-

Step 1: Synthesis of 2-Methyl-1,3-thiazole. The synthesis commences with the Hantzsch reaction, where thioacetamide is reacted with a 3-carbon α,β-dihalo- or α-halo-β-hydroxy-carbonyl compound. A more direct precursor for the unsubstituted 5-position would be a derivative of acrolein.

-

Step 2: Chlorosulfonation of 2-Methyl-1,3-thiazole. The formed 2-methylthiazole is then subjected to chlorosulfonation. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the thiazole ring. The 5-position is generally favored for electrophilic attack in thiazoles, especially when the 2-position is occupied.

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for the synthesis of related thiazole sulfonyl chlorides.

Step 1: Synthesis of 2-Methyl-1,3-thiazole

-

Materials: Thioacetamide, chloroacetone, ethanol.

-

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetone to the solution. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-1,3-thiazole.

-

Purify the product by distillation.

-

Step 2: Synthesis of this compound

-

Materials: 2-Methyl-1,3-thiazole, chlorosulfonic acid.

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0-5 °C in an ice bath.

-

Slowly add 2-methyl-1,3-thiazole to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Applications in Research and Development

This compound is a versatile building block primarily utilized in the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in drug discovery and agrochemical development.

Pharmaceutical Applications

The thiazole-sulfonamide scaffold is present in a number of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The 2-methyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. The sulfonamide moiety can act as a key pharmacophore, often involved in binding to enzyme active sites.

Agrochemical Applications

In the agrochemical sector, thiazole derivatives are found in various herbicides, fungicides, and insecticides. The ability to readily synthesize a library of sulfonamide derivatives from this compound allows for the systematic exploration of structure-activity relationships in the development of new crop protection agents.

Caption: Applications of this compound.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClNO₂S₂ | (Calculated) |

| Molecular Weight | 197.66 g/mol | (Calculated) |

| Appearance | Likely a solid | By analogy |

| Key Reactivity | Nucleophilic substitution at the sulfonyl chloride | General chemical principles |

Conclusion

This compound stands as a valuable and versatile intermediate in synthetic organic chemistry. While its specific discovery is not prominently documented, its existence is a logical consequence of the maturation of heterocyclic synthesis and functionalization techniques. Its utility is firmly established in the facile construction of thiazole-sulfonamide derivatives, which continue to be a rich source of new therapeutic and agrochemical agents. A thorough understanding of its synthesis and reactivity is paramount for chemists seeking to leverage this powerful building block in their research endeavors.

References

- Google Patents.

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

- Google Patents. Patent 0794180 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

-

National Center for Biotechnology Information. 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

-

ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]

-

National Center for Biotechnology Information. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Wikipedia. Thiazole. [Link]

-

ResearchGate. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. [Link]

-

PubChem. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. [Link]

Sources

Introduction: The Critical Role of 2-Methyl-1,3-thiazole-5-sulfonyl chloride in Synthesis

An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal reagent in modern medicinal and agricultural chemistry. Its utility stems from the versatile reactivity of the sulfonyl chloride functional group, which allows for the facile introduction of the methylthiazole sulfonamide moiety into a wide array of molecular scaffolds.[1] The thiazole ring itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] Consequently, the purity and stability of this compound are of paramount importance, as the presence of degradants can lead to unpredictable reaction outcomes, compromised yields, and the introduction of impurities that are often difficult to remove in later synthetic stages. This guide provides a comprehensive overview of the chemical stability of this reagent and outlines field-proven best practices for its storage and handling to ensure its integrity over time.

Part 1: The Chemical Stability Profile of this compound

The stability of this compound is intrinsically linked to the high reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is a potent electrophile, making the compound susceptible to degradation by various nucleophiles.

Primary Degradation Pathway: Hydrolysis

The most significant and common degradation pathway for this compound is hydrolysis. Sulfonyl chlorides react readily, and often exothermically, with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is generally irreversible and proceeds rapidly, especially in the presence of ambient moisture.

The hydrolysis of this compound can be represented as follows:

Caption: Primary degradation pathway of this compound.

The generation of corrosive HCl gas as a byproduct is a key concern, as it can further catalyze the degradation of other sensitive materials and pose a significant safety hazard.[5]

Incompatibility with Other Nucleophiles

Beyond water, this compound will react with a range of other nucleophilic species. This includes:

-

Alcohols: Reaction with alcohols will produce sulfonate esters.[4]

-

Amines: Primary and secondary amines will readily form sulfonamides.[4]

-

Bases: Strong bases can promote violent reactions and should be avoided during storage.[3]

These incompatibilities underscore the importance of storing the compound in a dedicated, clean, and dry environment, away from other reactive chemicals.

Part 2: Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage and handling conditions are imperative. These recommendations are synthesized from safety data sheets of analogous compounds and general best practices for handling sulfonyl chlorides.[5][6][7]

Optimal Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Freezer) | Reduces the rate of hydrolysis and other potential degradation reactions.[5] Lower temperatures slow down the kinetics of chemical reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[5] This is the most critical factor for long-term stability. |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Prevents ingress of moisture and light.[6][8] PTFE liners provide excellent chemical resistance to the corrosive nature of the compound and potential HCl byproduct. |

| Location | Dry, well-ventilated, dedicated corrosives cabinet away from incompatible materials. | Ensures safety and prevents accidental contact with water, bases, alcohols, and amines.[7][9] |

Handling Best Practices

Adherence to strict handling protocols is as crucial as proper storage.

-

Work Environment: All handling of this compound must be conducted in a certified chemical fume hood to manage the risk of inhaling corrosive vapors.[3]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Dispensing:

-

Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and glassware.

-

After dispensing, flush the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing.

-

Part 3: Experimental Protocol for Stability Assessment

To validate the integrity of this compound, particularly for long-term storage or before use in a critical reaction, a stability-indicating analytical method should be employed.

Workflow for Purity and Degradation Analysis

Caption: Experimental workflow for assessing the stability of the sulfonyl chloride.

Step-by-Step HPLC Method

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in anhydrous acetonitrile.

-

Sample Preparation: Prepare a sample solution of the stored material at the same concentration in anhydrous acetonitrile.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detection at a wavelength appropriate for the thiazole ring (e.g., ~254 nm).

-

-

Analysis:

-

Inject the standard and sample solutions.

-

The primary degradation product, 2-methyl-1,3-thiazole-5-sulfonic acid, will be significantly more polar and thus will have a much shorter retention time than the parent sulfonyl chloride.

-

Purity can be determined by comparing the peak area of the parent compound in the sample to the standard. The presence and area of the sulfonic acid peak provide a direct measure of degradation.

-

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the quality and reliability of this compound, thereby enhancing the reproducibility and success of their synthetic endeavors.

References

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- Key Organics Limited. (2019, February 26). Safety Data Sheet.

- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride.

- YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

- Wikipedia. (n.d.). Sulfonyl halide.

- Sigma-Aldrich. (n.d.). 2-chloro-4-methyl-thiazole-5-sulfonyl chloride AldrichCPR.

- ChemicalBook. (2025, July 5). 2-CHLORO-4-METHYL-THIAZOLE-5-SULFONYL CHLORIDE - Safety Data Sheet.

- Fisher Scientific. (2014, January 7). SAFETY DATA SHEET - 4-Methyl-1,3-thiazole-5-sulfonyl chloride, 97%.

- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Conier Chem&Pharma Limited. (n.d.). Buy 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride.

- PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride.

- BLDpharm. (n.d.). 2-Ethyl-1,3-thiazole-5-sulfonyl chloride.

- Sigma-Aldrich. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97%.

- Chemrio. (n.d.). 2-Chloro-4-methyl-1,3-thiazol-5-sulphonyl Chloride.

- E FORU. (n.d.). This compound, CAS: 1314977-63-3.

- PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. fishersci.ca [fishersci.ca]

- 6. staging.keyorganics.net [staging.keyorganics.net]

- 7. echemi.com [echemi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl Chloride Analogs and Their Basic Properties